

# Acetylation Enhances the Anticoagulant Function of Hirudin Fragment 54-65

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetyl-Hirudin (54-65) sulfated

Cat. No.: B15578928

Get Quote

N-terminal acetylation of hirudin fragment 54-65, a potent anticoagulant peptide derived from the C-terminus of hirudin, has been shown to significantly enhance its inhibitory activity against thrombin. This modification, which removes the positive charge of the N-terminal amino group, leads to a more potent inhibitor of fibrin clot formation.

Hirudin and its fragments are direct thrombin inhibitors that bind to thrombin's fibrinogen-binding exosite (exosite 1), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the blood coagulation cascade. The C-terminal fragment 54-65 of hirudin retains this inhibitory function. Research into the structure-activity relationship of this peptide has revealed that modifications to its N-terminus can have a profound impact on its anticoagulant potency.

A key study in this area demonstrated that removal of the cationic amino functionality near Aspartic acid at position 55 (Asp55) results in increased anticoagulant activity. N-acetylation is a chemical modification that achieves this by neutralizing the positive charge of the N-terminal amino group. This alteration is believed to improve the binding affinity of the hirudin fragment to the highly anionic exosite 1 of thrombin, thereby enhancing its inhibitory effect.

# **Comparative Anticoagulant Activity**

The anticoagulant potencies of N-acetylated and non-acetylated hirudin fragments have been quantitatively compared using in vitro fibrin clot formation assays. These assays measure the concentration of the inhibitor required to reduce the activity of thrombin by 50% (IC50). While specific IC50 values for the direct comparison of Ac-hirudin(54-65) and hirudin(54-65) are not



readily available in all publications, a pivotal study by Owen et al. (1988) provides a direct comparison for a closely related fragment.

| Compound          | Modification           | Relative Potency |
|-------------------|------------------------|------------------|
| Hirudin(55-65)    | Non-acetylated         | Baseline         |
| Ac-Hirudin(55-65) | N-terminal Acetylation | Increased        |

Data from Owen TJ, Krstenansky JL, et al. J Med Chem. 1988.

This table illustrates that the acetylated fragment (Ac-Hirudin(55-65)) exhibits a marked increase in potency compared to its non-acetylated counterpart.[1] This finding underscores the functional importance of N-terminal modification for this class of anticoagulants.

## **Mechanism of Action**

Hirudin fragment 54-65 and its acetylated derivative exert their anticoagulant effect by binding to a non-catalytic site on thrombin known as exosite 1. This binding sterically hinders the interaction of thrombin with its primary substrate, fibrinogen. The acetylation of the N-terminus is thought to enhance this interaction.





Click to download full resolution via product page

Caption: Mechanism of hirudin fragment anticoagulant activity.

# **Experimental Protocols**

The primary method for evaluating the anticoagulant activity of hirudin fragments is the in vitro thrombin-induced fibrin clot formation assay.

Principle: This assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standardized amount of thrombin. The prolongation of this clotting time in the presence of an inhibitor is a direct measure of its anticoagulant activity.

#### Materials:

- Human plasma (citrated)
- Thrombin (human or bovine)



- Hirudin fragment 54-65 (non-acetylated)
- N-acetyl-hirudin fragment 54-65
- Tris-buffered saline (TBS)
- Coagulometer or a spectrophotometer capable of measuring turbidity at 405 nm

#### Procedure:

- Preparation of Reagents:
  - Prepare stock solutions of the hirudin fragments in TBS.
  - Reconstitute thrombin to a working concentration (e.g., 20 NIH units/mL) in TBS. The
    optimal concentration should be determined to give a baseline clotting time of
    approximately 15-20 seconds.
  - Thaw citrated human plasma at 37°C.
- Assay Performance:
  - Pipette 100 μL of plasma into a coagulometer cuvette and incubate at 37°C for 2 minutes.
  - $\circ$  Add 10  $\mu$ L of various concentrations of the hirudin fragment (or TBS for control) to the plasma and incubate for 1 minute at 37°C.
  - Initiate the clotting reaction by adding 50 μL of the pre-warmed thrombin solution.
  - The coagulometer will automatically measure the time to clot formation.
- Data Analysis:
  - Plot the clotting time against the logarithm of the inhibitor concentration.
  - Determine the IC50 value, which is the concentration of the inhibitor that doubles the clotting time of the control.





Click to download full resolution via product page

Caption: Workflow for in vitro fibrin clot formation assay.



## Conclusion

The acetylation of hirudin fragment 54-65 is a key structural modification that enhances its anticoagulant function. By neutralizing the N-terminal positive charge, acetylation promotes a stronger interaction with thrombin's exosite 1, leading to more potent inhibition of fibrin clot formation. This understanding is crucial for the rational design of novel and more effective synthetic anticoagulant peptides for therapeutic applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. N-terminal requirements of small peptide anticoagulants based on hirudin54-65 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acetylation Enhances the Anticoagulant Function of Hirudin Fragment 54-65]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578928#how-does-acetylation-affect-the-function-of-hirudin-fragment-54-65]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com